Asenapine-d3

Description

Conceptual Framework of Asenapine's Significance in Neuropsychopharmacological Research Context

Asenapine (B1667633) is an atypical antipsychotic medication used in the management of schizophrenia and bipolar disorder. nih.govnih.gov Its significance in neuropsychopharmacological research stems from its complex pharmacodynamic profile, characterized by high affinity for a wide range of serotonin, dopamine, α-adrenergic, and histamine receptors. nih.govnih.gov Asenapine acts as an antagonist at these receptors, and it is believed that its therapeutic effects are mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. nih.gov

The unique receptor binding profile of asenapine distinguishes it from other antipsychotic drugs and makes it a subject of interest for researchers studying the neurobiological basis of psychotic and mood disorders. nih.gov Research into asenapine helps to elucidate the roles of various neurotransmitter systems in the pathophysiology of these conditions and to develop more targeted and effective therapeutic agents. nih.gov Preclinical studies have shown that asenapine can increase the release of dopamine, noradrenaline, and serotonin in the cortex, further highlighting its complex mechanism of action. nih.gov

Principles and Rationale of Stable Isotope Labeling in Pharmaceutical Sciences

Stable isotope labeling is a powerful technique in which one or more atoms in a molecule are replaced with their stable (non-radioactive) isotopes. medchemexpress.com Common stable isotopes used in pharmaceutical sciences include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). medchemexpress.com This substitution creates a molecule that is chemically identical to the original compound but has a slightly higher mass. This mass difference can be readily detected by mass spectrometry, allowing researchers to differentiate the labeled compound from its unlabeled counterpart. medchemexpress.com

The primary rationale for using stable isotope-labeled compounds in pharmaceutical research is their application as internal standards in quantitative bioanalysis. nih.govnih.gov An ideal internal standard has physicochemical properties very similar to the analyte of interest, which ensures that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. Stable isotope-labeled analogs are considered the gold standard for internal standards because their extraction recovery, and ionization efficiency closely mimic those of the unlabeled drug. nih.govnih.gov

Another important principle is the kinetic isotope effect. The bond between a deuterium atom and a carbon atom (C-D) is stronger than the bond between a hydrogen atom and a carbon atom (C-H). This can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. While this effect is a key consideration in the development of deuterated drugs designed to have altered pharmacokinetic profiles, for a compound like Asenapine-d3 used as an internal standard, the deuterium substitution is typically placed at a position that is not a primary site of metabolism to ensure its analytical behavior closely tracks the parent drug.

Specific Role and Research Utility of this compound as a Deuterated Analog

This compound is a deuterated analog of asenapine, where three hydrogen atoms have been replaced by deuterium atoms. Its primary and most critical role in research is to serve as an internal standard for the accurate and precise quantification of asenapine in biological matrices such as human plasma. nih.govnih.gov This is particularly crucial in pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, where exact concentration measurements are essential.

The use of this compound allows for the correction of variability that can be introduced during sample processing and analysis. nih.govnih.gov In a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay, a known amount of this compound is added to the biological sample containing an unknown concentration of asenapine. Both compounds are then extracted and analyzed together. By comparing the mass spectrometry signal of asenapine to that of this compound, a precise and accurate concentration of the drug in the original sample can be determined. nih.govnih.gov

One notable application of a stable isotope-labeled analog, specifically Asenapine 13C-d3, was in the development and validation of a highly selective and sensitive LC-MS/MS method for the determination of asenapine in human plasma, in the presence of its inactive metabolites. nih.govnih.gov This method was successfully applied to a bioequivalence study in healthy subjects. nih.gov The use of the isotopically labeled internal standard was fundamental to the method's accuracy and robustness. nih.govnih.gov

Below are data tables summarizing the key parameters from a study that utilized a stable isotope-labeled analog of asenapine as an internal standard for quantitative analysis.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Asenapine | 286.1 | 166.0 |

| Asenapine 13C-d3 (IS) | 290.0 | 166.1 |

| Parameter | Value |

|---|---|

| Linear Concentration Range | 0.050–20.0 ng/mL |

| Limit of Detection (LOD) | 0.0025 ng/mL |

| Limit of Quantitation (LOQ) | 0.050 ng/mL |

| Intra-batch Precision (% CV) | ≤ 5.8% |

| Inter-batch Precision (% CV) | ≤ 5.8% |

| Mean Relative Recovery | 87.3% |

| IS-Normalized Matrix Factor | 1.03 to 1.05 |

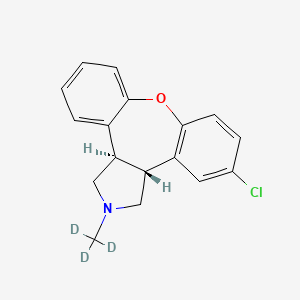

Structure

3D Structure

Properties

IUPAC Name |

(2R,6R)-9-chloro-4-(trideuteriomethyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWBSWWIRNCQIJ-IBZLBPKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Isotopic Labeling Methodologies of Asenapine D3

Strategies for Deuterium (B1214612) Incorporation During Asenapine (B1667633) Synthesis

The synthesis of deuterated compounds like Asenapine-d3 involves precise methods to introduce deuterium atoms at specific positions within the molecule. Strategies typically focus on utilizing deuterated starting materials or employing reactions that selectively incorporate deuterium. For instance, the synthesis of deuterated metabolites of Asenapine, such as [¹³CD3]-asenapine N-oxide, has been reported to proceed through specific synthetic pathways, often involving a controlled number of steps. researchgate.netresearchgate.netresearchgate.net

One described method for preparing Asenapine-d4 involves reacting Asenapine with palladium on activated charcoal in the presence of N-iodosuccinimide, triflic acid, and hydrobromic acid, using ethanol, dichloromethane, and toluene (B28343) as solvents. molaid.com This approach highlights the use of specific reagents and reaction conditions to achieve targeted deuterium incorporation. General strategies for introducing deuterium into organic molecules can include catalytic exchange reactions with carbon-bound hydrogen, where deuterium is introduced via reagents like deuterated water or deuterated solvents under specific catalytic conditions. researchgate.net The efficiency and selectivity of deuterium incorporation are paramount, with target incorporation levels often specified to be high, such as greater than 95% or even 99.5%, to ensure accurate analytical results. googleapis.com The choice of deuterated reagents and the optimization of reaction conditions are crucial for achieving the desired isotopic purity and labeling pattern.

Production of this compound as a Certified Reference Material for Research

This compound and its ¹³C-labeled counterparts are produced and made available as certified reference materials (CRMs) or analytical standards for research purposes. These materials are essential for calibrating analytical instruments and validating quantitative assays. Several specialized chemical suppliers offer this compound, often in specific forms like maleate (B1232345) salts or solutions, ensuring high purity and accurate isotopic enrichment.

Companies such as Cerilliant® (available through Sigma-Aldrich), Toronto Research Chemicals (TRC), Labmix24, and MedChemExpress (MCE) are known providers of stable isotope-labeled compounds, including various forms of deuterated Asenapine. labmix24.comlabmix24.comsigmaaldrich.comsimsonpharma.commedchemexpress.com These reference materials are critical for researchers conducting pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring, where precise quantification of the parent drug and its metabolites is necessary.

Table 1: Commercial Availability and Suppliers of this compound

| Product Name | Supplier | Notes | Reference |

| This compound maleate solution | Cerilliant® (via Sigma-Aldrich) | Certified reference material, 100 μg/mL in methanol | sigmaaldrich.com |

| Asenapine-13C,d3 maleate | Labmix24 | Reference Material | labmix24.comlabmix24.com |

| Asenapine-13C,d3 | Toronto Research Chemicals (TRC) | Quality analytical standards | labmix24.com |

| This compound,13C (Org 5222-d3, 13C) | MedChemExpress (MCE) | Deuterium and 13C labeled, for research use | medchemexpress.commedchemexpress.com |

Characterization and Purity Assessment of Deuterated Asenapine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for verifying the presence and position of deuterium atoms within the molecule. The characteristic shifts and splitting patterns in NMR spectra provide definitive evidence of successful isotopic incorporation. researchgate.net

Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are indispensable for identifying and quantifying this compound and its metabolites. The mass difference introduced by deuterium allows for precise distinction from the non-labeled compound. medchemexpress.comsmolecule.comresearchgate.net MS is also used to determine the isotopic enrichment and confirm the molecular weight.

Isotopic Purity and Incorporation Levels: The isotopic purity of the labeled compound and the percentage of deuterium incorporation at specific sites are rigorously assessed. These parameters are crucial for the accuracy of quantitative analyses, as high isotopic purity minimizes interference from natural isotopes. googleapis.com

Table 2: Analytical Techniques for Characterization and Quantification

| Technique | Application | Significance | Reference |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, confirmation of deuterium incorporation | Verifies molecular structure and labeling pattern. | researchgate.net (general) |

| Mass Spectrometry (MS) / LC-MS/MS | Identification, quantification, pharmacokinetic studies, metabolic profiling | Detects and quantifies labeled compounds; serves as an internal standard for accurate measurement. | medchemexpress.comsmolecule.comresearchgate.net |

| Isotopic Purity & Incorporation Analysis | Assessment of labeling efficiency and accuracy | Ensures reliability of quantitative data by confirming the extent and accuracy of deuterium substitution. | googleapis.com |

Synthetic Approaches for Deuterated Asenapine Metabolites

Beyond the parent compound, the synthesis of deuterated metabolites of Asenapine is also a significant area of research. These labeled metabolites are essential for fully elucidating the metabolic fate of Asenapine in biological systems. For example, the synthesis of [¹³CD3]-asenapine N-oxide has been achieved in a two-step synthetic process. researchgate.netresearchgate.netresearchgate.net Similarly, the preparation of other deuterated metabolites, such as [¹³CD3]-asenapine 11-hydroxysulfate and [¹³C6]-N-desmethylasenapine, has been accomplished by adapting established synthetic protocols and effectively utilizing labeled precursors. researchgate.netresearchgate.net These efforts contribute to a comprehensive understanding of how Asenapine is transformed within the body.

Table 3: Synthesis of Deuterated Asenapine Metabolites

| Metabolite | Synthetic Steps | Notes | Reference |

| [¹³CD3]-asenapine N-oxide | Two | Specific synthetic pathway described. | researchgate.netresearchgate.netresearchgate.net |

| [¹³CD3]-asenapine 11-hydroxysulfate | Varies | Paralleled established synthetic protocols. | researchgate.netresearchgate.net |

| [¹³C6]-N-desmethylasenapine | Varies | Paralleled established synthetic protocols. | researchgate.netresearchgate.net |

Advanced Analytical Methodologies Utilizing Asenapine D3 As an Internal Standard

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

LC-MS/MS has emerged as the gold standard for the quantification of pharmaceuticals in biological samples due to its high selectivity, sensitivity, and speed. Asenapine-d3 is indispensable in these assays for compensating for variations in sample preparation, ionization efficiency, and detector response that can arise from matrix effects or instrument fluctuations.

Optimization of Sample Preparation Techniques for Biological Matrices (e.g., plasma)

Effective sample preparation is critical for extracting the analyte from complex biological matrices like plasma while minimizing interference. Liquid-liquid extraction (LLE) is a widely adopted technique for asenapine (B1667633) and its quantification using this compound as an internal standard. Typically, a small volume of plasma, often 300 µL, is processed. Methyl tert-butyl ether (MTBE) is frequently used as the extraction solvent, often in conjunction with a buffer to optimize pH for efficient analyte recovery nih.govnih.govxjtu.edu.cnresearchgate.netnih.govresearchgate.netresearchgate.netuantwerpen.beresearchgate.net. Solid-phase extraction (SPE) has also been explored as an alternative sample preparation method cuny.edu. The choice of extraction solvent and pH conditions is optimized to ensure high recovery rates for both the analyte and the internal standard, thereby minimizing variability in the final measurement.

Table 1: Common Sample Preparation Techniques for Asenapine Analysis

| Matrix | Sample Volume | Extraction Technique | Extraction Solvent(s) | Key References |

| Human Plasma | 300 µL | Liquid-Liquid Extraction (LLE) | Methyl tert-butyl ether (MTBE) | nih.govnih.govxjtu.edu.cnresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net |

| Human Plasma | 300 µL | Liquid-Liquid Extraction (LLE) | MTBE with buffer (e.g., carbonate buffer pH 9.5) | uantwerpen.be (for blood, analogous) |

| Human Plasma | 300 µL | Liquid-Liquid Extraction (LLE) | MTBE, followed by reconstitution in mobile phase | uantwerpen.becsic.es |

| Human Plasma | 300 µL | Liquid-Liquid Extraction (LLE) | MTBE | nih.govresearchgate.net |

| Biological Fluid | 200 µL | Liquid-Liquid Extraction (LLE) | MTBE with buffer (e.g., carbonate buffer pH 9.5) | uantwerpen.be |

| Biological Fluid | Aliquot | Solid Phase Extraction (SPE) | (Specific sorbent/eluent not detailed for this compound) | cuny.edu |

Chromatographic Separation Parameters for Asenapine and its Metabolites

Achieving adequate chromatographic separation is crucial for distinguishing asenapine from its metabolites and other endogenous compounds present in biological samples. Various stationary phases and mobile phase compositions have been employed. Reversed-phase chromatography is commonly utilized, with C18 or pentafluorophenyl (PFP) columns being popular choices. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) with formic acid), often run in an isocratic or gradient elution mode. The goal is to achieve rapid and efficient separation, ensuring that both asenapine and this compound elute at distinct retention times, free from interfering peaks.

Table 2: Chromatographic Conditions for Asenapine Analysis

| Column Type | Column Dimensions | Mobile Phase Composition | Flow Rate (mL/min) | Run Time (min) | ESI Mode | Detection | Key References |

| Chromolith Performance RP8e | 100 mm × 4.6 mm | Acetonitrile-5.0 mM ammonium acetate-10% formic acid (90:10:0.1, v/v/v) | Not specified | 4.5 | Positive | MRM | nih.govxjtu.edu.cnresearchgate.netnih.govresearchgate.netresearchgate.net |

| Phenomenex C18 | 50 mm×4.6 mm, 5 μm | 10 mM ammonium formate–acetonitrile (5:95, v/v) | 0.8 | 2.5 | Positive | MRM | nih.govresearchgate.net |

| ACE C18-PFP | 3 µm, 4.6 × 100 mm | Formic acid (0.2%), ACN (65:35, v/v) (gradient) | 0.6 | 9 | Positive | MRM | cuny.edu |

| Zorbax Eclipse Plus C8 | 2.1 x 150 mm, 3.5 µm | Water + 0.1% formic acid; ACN:water (9:1) + 0.1% formic acid (gradient) | 0.5 | 12 | Positive | tMRM | uantwerpen.be |

| C18 (general mention) | Not specified | Methanol and 0.1 N hydrochloric acid | Not specified | Not specified | Positive | Not specified | mdpi.com (general sample prep context) |

Mass Spectrometric Detection and Quantification Principles with Deuterated Analogs

In LC-MS/MS, detection is typically performed using a triple quadrupole mass spectrometer operating in electrospray ionization (ESI) positive mode. The quantification of asenapine relies on the Multiple Reaction Monitoring (MRM) technique, where specific precursor-to-product ion transitions are monitored. This compound serves as the internal standard by undergoing the same ionization and fragmentation processes as the native asenapine, but with a distinct mass-to-charge ratio (m/z). This allows for the ratio of peak areas (analyte to internal standard) to be used for quantification, effectively correcting for variations. For asenapine, the common transitions monitored are m/z 286.1 → 166.0, while for this compound, they are m/z 290.0 → 166.1 nih.govxjtu.edu.cnresearchgate.netnih.govresearchgate.netresearchgate.net. The use of deuterated analogs ensures that any matrix effects or ionization suppression experienced by the analyte are also experienced by the internal standard, leading to a more robust and accurate assay.

Mitigation of Matrix Effects and Enhancement of Assay Sensitivity

Matrix effects, such as ion suppression or enhancement caused by co-eluting endogenous compounds, can significantly impact the accuracy and precision of LC-MS/MS assays. The use of this compound as an internal standard is a primary strategy for mitigating these effects. Studies have demonstrated minimal matrix effects, with IS-normalized matrix factors typically ranging from 1.03 to 1.05, indicating that the presence of matrix components has little to no impact on the ionization efficiency of the analyte or internal standard nih.govxjtu.edu.cnresearchgate.netnih.govresearchgate.netresearchgate.net. This is further supported by post-column infusion experiments, which confirm the absence of significant signal suppression or enhancement at the retention times of asenapine and this compound nih.govxjtu.edu.cnresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net.

Assay sensitivity is enhanced by the low limits of detection (LOD) and quantification (LOQ) achieved. For instance, an LOD of 0.0025 ng/mL and an LOQ of 0.050 ng/mL have been reported, with linearity maintained over a concentration range of 0.050–20.0 ng/mL nih.govxjtu.edu.cnresearchgate.netnih.govresearchgate.netresearchgate.net. These parameters are crucial for accurately quantifying asenapine in biological samples, particularly during pharmacokinetic studies where drug concentrations can be very low.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Research Analytics

While LC-MS/MS is more prevalent for asenapine quantification in biological fluids, GC-MS also finds application in research analytics, particularly in forensic toxicology and postmortem casework medkoo.comsmolecule.comnih.govresearchgate.net. This compound can serve as a suitable internal standard for GC-MS methods, providing similar benefits of mass correction as in LC-MS/MS. Although specific GC-MS methods for asenapine often utilize different internal standards, such as D5-fentanyl nih.gov, the principle of using a stable isotope-labeled analog remains valid. GC-MS is particularly useful for analyzing samples that may require derivatization or for specific types of matrices where its separation capabilities are advantageous.

Application in Multi-Analyte Quantification Methods for Antipsychotics

The complexity of treating neuropsychiatric disorders often involves the use of multiple psychotropic medications. Consequently, multi-analyte methods capable of simultaneously quantifying several antipsychotics and their metabolites are highly valuable for therapeutic drug monitoring and research. This compound has been successfully incorporated into such comprehensive analytical panels. For example, methods have been developed to quantify up to 38 different antipsychotic drugs in plasma, including asenapine, utilizing LC-MS/MS uantwerpen.becuny.edu. In these multi-analyte assays, this compound serves as the dedicated internal standard for asenapine, ensuring accurate quantification within a panel of structurally diverse compounds. This approach streamlines analysis, reduces sample volume requirements, and improves laboratory throughput.

Role of this compound as an Internal Standard in Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique widely employed for the quantification of analytes in complex biological matrices. The cornerstone of IDMS is the use of stable isotope-labeled internal standards (SIL-IS), which closely mimic the behavior of the analyte of interest throughout the analytical process, thereby compensating for variations in sample preparation, matrix effects, and instrument response uni-muenchen.de. This compound serves as an ideal SIL-IS for the quantitative analysis of Asenapine, a second-generation atypical antipsychotic, due to its structural similarity and identical chemical properties to the native analyte, differing only by the substitution of hydrogen atoms with deuterium (B1214612) atoms on the molecule uni-muenchen.decaymanchem.com.

The primary application of this compound as an internal standard is in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays designed for the determination of Asenapine in biological fluids, such as human plasma nih.govxjtu.edu.cnnih.gov. These methods are crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring, enabling precise measurement of drug concentrations in patients nih.govresearchgate.netsci-hub.st.

Key Aspects of this compound's Role in IDMS:

Compensation for Matrix Effects: Biological samples, like plasma, contain numerous endogenous substances that can interfere with the ionization process in mass spectrometry, leading to signal suppression or enhancement (matrix effects) sci-hub.st. This compound, by co-eluting with Asenapine and undergoing similar ionization, effectively corrects for these variations, ensuring accurate quantification nih.govxjtu.edu.cnnih.gov. Studies have reported minimal matrix effects, with IS-normalized matrix factors ranging from 1.03 to 1.05 for this compound nih.govxjtu.edu.cnnih.gov.

Enhanced Accuracy and Precision: The use of this compound as an internal standard significantly improves the accuracy and precision of Asenapine quantification. Research has demonstrated high accuracy and precision, with intra-batch precision (% CV) typically below 5.8% and inter-batch precision also within acceptable limits nih.govxjtu.edu.cnnih.gov. For instance, one validated method reported intra-batch precision ranging from 1.3% to 2.8% and inter-batch precision from 2.4% to 5.8% nih.gov.

Method Sensitivity and Selectivity: LC-MS/MS methods employing this compound achieve high sensitivity and selectivity, allowing for the detection and quantification of Asenapine at low concentrations. The limit of quantification (LOQ) for Asenapine in human plasma has been reported as low as 0.050 ng/mL, with a limit of detection (LOD) of 0.0025 ng/mL nih.govxjtu.edu.cnnih.gov. This sensitivity is critical for accurately measuring drug levels in pharmacokinetic studies, which may extend up to 48 hours post-administration researchgate.net.

Validation and Application: Methods utilizing this compound have been rigorously validated according to established guidelines (e.g., FDA, EMA) nih.govfda.gov. These validated methods have been successfully applied in bioequivalence studies of Asenapine in healthy subjects, demonstrating their reliability and robustness nih.govxjtu.edu.cnnih.govresearchgate.net. For example, a method was developed for the determination of Asenapine and its inactive metabolites in human plasma, utilizing Asenapine-13C-d3 as the internal standard nih.govxjtu.edu.cnnih.gov. The method achieved a linear concentration range of 0.050–20.0 ng/mL for Asenapine nih.gov.

Data Table: Performance Characteristics of this compound in LC-MS/MS Quantification of Asenapine

| Parameter | Value | Reference(s) |

| Internal Standard | Asenapine-13C-d3 | nih.govxjtu.edu.cnnih.gov |

| Matrix | Human Plasma | nih.govxjtu.edu.cnnih.gov |

| LC-MS/MS Transitions | Asenapine: m/z 286.1 → 166.0this compound: m/z 290.0 → 166.1 | nih.govxjtu.edu.cnnih.gov |

| Linear Concentration Range | 0.050–20.0 ng/mL | nih.govxjtu.edu.cnnih.gov |

| Limit of Detection (LOD) | 0.0025 ng/mL | nih.govxjtu.edu.cnnih.gov |

| Limit of Quantification (LOQ) | 0.050 ng/mL | nih.govxjtu.edu.cnnih.gov |

| Intra-batch Precision (% CV) | ≤ 5.8% | nih.govxjtu.edu.cnnih.gov |

| Inter-batch Precision (% CV) | ≤ 5.8% | nih.govxjtu.edu.cnnih.gov |

| Mean Relative Recovery | 87.3% | nih.govxjtu.edu.cnnih.gov |

| IS-Normalized Matrix Factor | 1.03–1.05 | nih.govxjtu.edu.cnnih.gov |

Compound List:

Asenapine

this compound

Asenapine-13C-d3

N-desmethyl asenapine (DMA)

Asenapine-N-glucuronide (ASG)

Preclinical Pharmacokinetic and Metabolic Research Investigations of Asenapine Employing Deuterated Analogs

In Vitro Metabolic Stability Studies Utilizing Asenapine-d3

In vitro metabolic stability assays are fundamental in early drug discovery for predicting the in vivo behavior of a new chemical entity. wuxiapptec.comnuvisan.com These assays typically utilize liver microsomes or hepatocytes to estimate metabolic clearance. springernature.com this compound is employed in these systems as a stable-labeled internal standard or as the substrate itself to investigate metabolic pathways and potential isotope effects.

Assessment of Hepatic Metabolism in Microsomal and Hepatocyte Systems from various species

The metabolic stability of a compound is assessed by incubating it with hepatic preparations and measuring its disappearance over time. researchgate.netpharmaron.com Liver microsomes contain Phase I cytochrome P450 (CYP) enzymes, while hepatocytes contain both Phase I and Phase II (e.g., UGT) enzymes, offering a more complete picture of hepatic metabolism. springernature.com

Asenapine (B1667633) is known to be metabolized primarily through direct glucuronidation by UGT1A4 and oxidative metabolism, predominantly by CYP1A2, with minor contributions from CYP3A4 and CYP2D6. researchgate.netpsychopharmacologyinstitute.comnih.gov Studies using this compound in liver microsomes and hepatocytes from various preclinical species (such as rat, dog, and monkey) alongside human-derived systems are crucial for evaluating inter-species differences in metabolism. This comparative approach helps in selecting the most appropriate animal model for further in vivo studies. The primary outputs of these studies are the in vitro half-life (t½) and intrinsic clearance (CLint), which are used to predict in vivo hepatic clearance. wuxiapptec.com

Below is a representative data table illustrating typical results from such a study.

| Species | System | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

|---|---|---|---|

| Human | Liver Microsomes | 45 | 30.8 |

| Rat | Liver Microsomes | 25 | 55.4 |

| Dog | Liver Microsomes | 38 | 36.5 |

| Human | Hepatocytes | 60 | 25.1 |

| Rat | Hepatocytes | 35 | 42.3 |

Identification and Characterization of Deuterated Metabolites and Biotransformation Pathways

Utilizing a deuterated analog like this compound is particularly advantageous for metabolite identification studies using liquid chromatography-mass spectrometry (LC-MS). The known mass shift of the deuterium (B1214612) label helps distinguish drug-related metabolites from endogenous matrix components.

The primary metabolic pathways for asenapine are N-demethylation and direct glucuronidation. nih.govsemanticscholar.org When this compound (with deuterium on the N-methyl group) is incubated with hepatic systems, the key deuterated metabolites identified would be N-desmethylasenapine and this compound N+-glucuronide. The formation of these metabolites confirms that deuteration at this position does not fundamentally alter the primary biotransformation routes. Other minor oxidative and conjugated metabolites, analogous to those found for the parent compound, would also be investigated. nih.govresearchgate.net These studies confirm the metabolic pathways and provide standards for quantitative analysis in subsequent in vivo experiments. nih.gov

In Vivo Pharmacokinetic Research Applications in Preclinical Animal Models

In vivo studies in animal models are essential to understand how a drug and its metabolites are absorbed, distributed, and eliminated by a complete biological system. semanticscholar.org this compound is used in these studies, often administered alongside the unlabeled compound, to provide a clearer picture of the drug's disposition.

Elucidation of Absorption, Distribution, and Excretion Profiles using Isotope-Labeled Tracers

Following administration of an isotope-labeled compound like this compound to animal models such as rats, its concentration and that of its deuterated metabolites are tracked over time in plasma, tissues, and excreta. nih.gov Studies with radiolabeled ([¹⁴C]) asenapine have shown that the compound is rapidly absorbed and extensively distributed, with a large volume of distribution (approximately 20–25 L/kg). psychopharmacologyinstitute.comnih.gov

Excretion studies with labeled asenapine revealed that the dose is almost completely recovered, with approximately 50% in the urine and 40% in the feces. nih.gov The predominant circulating entity in plasma is asenapine N+-glucuronide, with smaller amounts of N-desmethylasenapine and unchanged asenapine. psychopharmacologyinstitute.comnih.gov The use of this compound allows for similar investigations using non-radioactive methods (LC-MS), confirming these distribution and excretion patterns in preclinical models.

A summary of typical pharmacokinetic parameters for asenapine in a preclinical rat model is presented below.

| Parameter | Value | Unit |

|---|---|---|

| Tmax (Time to Peak Concentration) | ~1.0 | hours |

| Cmax (Peak Plasma Concentration) | 4 | ng/mL |

| Vd (Volume of Distribution) | 20-25 | L/kg |

| Terminal Half-life (t½) | ~24 | hours |

| Urinary Excretion (% of dose) | ~50 | % |

| Fecal Excretion (% of dose) | ~40 | % |

Comparative Metabolic Clearance Studies in Animal Systems

Comparing the metabolic clearance of this compound across different animal species is vital for extrapolating data to humans. mdpi.com Chronic administration of asenapine in rats has been shown to down-regulate certain liver cytochrome P450 enzymes, which could potentially slow its own metabolism over time. nih.govmdpi.com

By administering this compound to various species (e.g., rats, dogs, monkeys), researchers can compare key pharmacokinetic parameters such as total body clearance (CL), half-life (t½), and the area under the concentration-time curve (AUC). These comparisons help identify species-specific differences in drug metabolism and clearance, which is critical for selecting the appropriate toxicological species and for predicting human pharmacokinetics. For instance, preclinical studies have shown that asenapine has potent antidopaminergic properties in rat models. nih.govnih.gov Furthermore, studies in animal models can help assess the impact of conditions like hepatic or renal impairment on the drug's pharmacokinetics. nih.gov

Investigation of Deuterium Isotope Effects on Asenapine Metabolism in Research Models

A key reason for using deuterated compounds in metabolic research is to investigate the kinetic deuterium isotope effect (KDIE). nih.gov The KDIE occurs when the replacement of a hydrogen atom with a heavier deuterium atom at a site of enzymatic attack slows the rate of the chemical reaction. This is because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. semanticscholar.orgresearchgate.net

For this compound, where the deuterium atoms are placed on the N-methyl group, a significant metabolic pathway is N-demethylation, a process catalyzed by CYP enzymes. researchgate.net This reaction involves the cleavage of a C-H bond on the methyl group. By replacing hydrogen with deuterium, the rate of N-demethylation can be reduced.

In research models, this effect would manifest as:

A decrease in the formation rate of N-desmethylasenapine.

A possible metabolic shift, where other metabolic pathways, such as direct glucuronidation, become more prominent relative to N-demethylation.

Investigating the magnitude of the KDIE for this compound in preclinical in vitro and in vivo systems provides fundamental insights into the rate-limiting steps of its metabolism. This information is valuable for understanding the drug's disposition and can inform the design of future drug candidates with potentially improved pharmacokinetic profiles. semanticscholar.orgmedchemexpress.com

Mechanistic Insights Derived from Deuterated Asenapine Research

Elucidation of Asenapine (B1667633) Metabolic Pathways Utilizing Deuterium (B1214612) Labeling

The biotransformation of asenapine is extensive, with primary routes including direct glucuronidation and oxidative metabolism, such as N-demethylation. nih.govpsychopharmacologyinstitute.com Studies utilizing radiolabeled asenapine, specifically with carbon-14, have been instrumental in identifying its major metabolites. nih.gov Deuterium labeling, as with Asenapine-d3, provides a complementary and powerful technique for metabolic pathway elucidation, primarily through mass spectrometry-based approaches.

The key advantage of using a stable isotope-labeled compound like this compound lies in the ability to readily distinguish the drug and its metabolites from endogenous compounds in biological matrices. The mass shift introduced by the deuterium atoms creates a characteristic isotopic signature. When analyzing samples from in vitro or in vivo metabolism studies with this compound, mass spectrometers can be programmed to detect pairs of peaks with a specific mass difference corresponding to the number of deuterium atoms. This "doublet" signature provides a clear and unambiguous way to track the metabolic fate of the parent compound.

For instance, if this compound is incubated with human liver microsomes, the resulting mixture can be analyzed by liquid chromatography-mass spectrometry (LC-MS). The presence of a metabolite will be indicated by a new chromatographic peak that exhibits the same isotopic pattern (a mass shift of 3 atomic mass units, in the case of a d3 label) relative to its unlabeled analog. This technique is highly effective for identifying metabolites, even those present at very low concentrations.

The known metabolic pathways of asenapine that can be further investigated using this compound are detailed in the table below.

| Metabolic Pathway | Key Metabolite(s) | Enzymes Involved | Expected Observation with this compound |

| Direct Glucuronidation | Asenapine N+-glucuronide | UGT1A4 | Detection of a glucuronide conjugate with a mass corresponding to this compound plus the glucuronic acid moiety. |

| N-demethylation | N-desmethylasenapine | CYP1A2 (predominantly) | Formation of a metabolite where the deuterated methyl group is removed. The resulting N-desmethylasenapine would not retain the deuterium label. |

| Hydroxylation | 11-hydroxyasenapine | Cytochrome P450 enzymes | Identification of hydroxylated metabolites that retain the d3-label, indicating the position of hydroxylation is not on the N-methyl group. |

| Combination Pathways | N-desmethylasenapine-N-carbamoyl-glucuronide, 10,11-dihydroxy-N-desmethylasenapine | Multiple enzymes | Tracking the deuterium label through sequential metabolic steps to confirm complex biotransformation pathways. |

This table is based on established metabolic pathways of asenapine and illustrates the expected application of this compound in such studies.

Investigation of Kinetic Isotope Effects in Asenapine Biotransformation

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is particularly pronounced when the carbon-hydrogen bond is broken in the rate-determining step of a reaction. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, and therefore requires more energy to break.

In the context of asenapine metabolism, the N-demethylation pathway, which is primarily catalyzed by the cytochrome P450 enzyme CYP1A2, involves the cleavage of a carbon-hydrogen bond on the N-methyl group. By using this compound, where the three hydrogen atoms on the N-methyl group are replaced with deuterium, researchers can investigate the KIE of this specific metabolic reaction.

If the cleavage of the C-D bond is the rate-limiting step in N-demethylation, the rate of formation of N-desmethylasenapine from this compound would be significantly slower than from unlabeled asenapine. This would be observed as a KIE value greater than 1. The magnitude of the KIE can provide valuable information about the transition state of the enzymatic reaction and confirm the rate-limiting step of the metabolic pathway.

A hypothetical study comparing the in vitro metabolism of equal concentrations of asenapine and this compound in human liver microsomes could yield the data presented in the table below.

| Substrate | Rate of N-desmethylasenapine formation (pmol/min/mg protein) | Calculated Kinetic Isotope Effect (kH/kD) |

| Asenapine | 100 | \multirow{2}{*}{2.5} |

| This compound | 40 |

This is a hypothetical data table illustrating a potential kinetic isotope effect. Actual experimental values may vary.

The observation of a significant KIE would provide strong evidence that C-H bond cleavage is a critical, rate-determining event in the N-demethylation of asenapine by CYP1A2. Such insights are fundamental to understanding the drug's metabolic profile and can have implications for predicting potential drug-drug interactions and inter-individual variability in metabolism.

Advanced Research Applications and Future Perspectives for Deuterated Asenapine

Enhancement of Analytical Sensitivity and Specificity via Deuterated Internal Standards in Bioanalytical Research

In bioanalytical research, the accurate quantification of drugs and their metabolites in complex biological matrices such as plasma or urine is fundamental. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred technique for this purpose due to its high sensitivity and selectivity. nih.govnih.gov The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS/MS assays to ensure precision and accuracy. Asenapine-d3, or closely related analogs like Asenapine-13C-d3, is an ideal internal standard for the quantification of asenapine (B1667633). nih.gov

An internal standard is a compound added in a known quantity to samples, calibrators, and quality controls to correct for the potential variability during sample processing and analysis. mdpi.com Because deuterated standards like this compound are chemically almost identical to the analyte (asenapine), they exhibit nearly the same behavior during extraction, chromatography, and ionization. nih.gov However, due to the mass difference, the mass spectrometer can distinguish between the analyte and the internal standard. nih.govnih.gov This co-elution and differential detection allow for the correction of matrix effects and variations in instrument response, significantly enhancing the specificity and sensitivity of the assay.

A highly selective and sensitive LC-MS/MS method has been developed for the determination of asenapine in human plasma using Asenapine-13C-d3 as the internal standard. nih.govnih.gov This method demonstrates the ability to quantify asenapine even in the presence of its inactive metabolites, N-desmethylasenapine and asenapine-N+-glucuronide. nih.govnih.gov The assay achieved a lower limit of quantitation (LOQ) of 0.050 ng/mL in a linear concentration range of 0.050–20.0 ng/mL, showcasing the high sensitivity enabled by this approach. nih.govnih.gov

| Parameter | Details |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Analyte | Asenapine |

| Internal Standard | Asenapine-13C-d3 nih.govnih.gov |

| Biological Matrix | Human Plasma nih.govnih.gov |

| Extraction Method | Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether nih.govnih.gov |

| Chromatography | Baseline separation from inactive metabolites nih.govnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| Precursor → Product Ion (m/z) | Asenapine: 286.1 → 166.0; Asenapine-13C-d3: 290.0 → 166.1 nih.govnih.gov |

| Lower Limit of Quantitation (LOQ) | 0.050 ng/mL nih.govnih.gov |

| Linear Range | 0.050–20.0 ng/mL nih.govnih.gov |

Methodological Contributions to Preclinical Drug Metabolism and Pharmacokinetic Sciences

The study of a drug's absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics, is a cornerstone of preclinical development. Deuterated compounds like this compound are valuable tools in these investigations due to the kinetic isotope effect (KIE). researchgate.net The KIE is a phenomenon where the substitution of an atom with its heavier isotope can lead to a change in the rate of a chemical reaction. The C-D bond is stronger and more stable than the C-H bond, making it more difficult for metabolic enzymes, such as the cytochrome P450 (CYP) family, to break. nih.gov

Asenapine is primarily metabolized in the liver through two main pathways: direct glucuronidation mediated by the enzyme UGT1A4 and oxidation, which is predominantly carried out by CYP1A2. nih.govresearchgate.net By strategically placing deuterium (B1214612) atoms at sites on the asenapine molecule that are susceptible to metabolic attack, researchers can probe the mechanisms of its breakdown.

In preclinical studies, comparing the metabolic profile and pharmacokinetic parameters of asenapine with those of this compound can reveal crucial information:

Identifying Rate-Limiting Steps: If deuteration at a specific position significantly slows down the metabolism and prolongs the half-life of the compound, it indicates that the cleavage of the C-H bond at that position is a critical, rate-limiting step in the drug's clearance.

Metabolic Switching: Slowing one metabolic pathway through deuteration can sometimes lead to an increase in metabolism through alternative pathways, a phenomenon known as metabolic switching. nih.govnih.gov Studying this effect with this compound can help create a more complete map of its metabolic fate and identify potentially reactive or toxic metabolites that might otherwise be formed in minor quantities. nih.govdntb.gov.ua

Improving Pharmacokinetic Profiles: The insights gained from these studies can guide the design of new drug candidates. The deliberate use of deuteration can be a strategy to improve a drug's properties by slowing its metabolism. researchgate.net

Therefore, this compound serves as a critical methodological tool, allowing scientists to dissect the complexities of asenapine's metabolism and pharmacokinetics, which is essential for predicting its behavior in humans.

Emerging Roles in Advanced Drug Discovery and Development Research

Beyond its role as an internal standard and a metabolic probe, the concept embodied by this compound is at the forefront of a significant trend in drug discovery: the development of deuterated drugs as new, improved therapeutic entities. nih.gov This strategy, sometimes called a "deuterium switch," involves creating deuterated versions of existing drugs to enhance their pharmacokinetic or toxicological properties. nih.gov The goal is to leverage the kinetic isotope effect to create superior medicines. researchgate.net

Potential advantages of developing a deuterated version of a drug like asenapine include:

Enhanced Safety and Tolerability: Deuteration can be used to reduce the formation of toxic metabolites. researchgate.netnih.govdntb.gov.ua If a particular metabolic pathway leads to an adverse effect, placing deuterium at that site can redirect metabolism towards safer pathways, improving the drug's safety profile.

Increased Efficacy: By maintaining more stable plasma concentrations and prolonging the drug's action, deuteration may lead to improved therapeutic efficacy.

This approach is no longer theoretical. In 2017, the U.S. Food and Drug Administration (FDA) approved the first deuterated drug, deutetrabenazine, for the treatment of chorea associated with Huntington's disease. nih.govdntb.gov.uaresearchgate.net Its success has spurred significant interest in the field, and a number of deuterated compounds are now in clinical development for various conditions. nih.govmarketresearchcommunity.com

For asenapine, the development of a deuterated analog represents a promising future direction. Research into this compound and other deuterated versions could lead to a next-generation therapy for schizophrenia and bipolar disorder with an optimized clinical profile. This highlights the evolving role of deuterated compounds from simple research tools to innovative therapeutics that can offer meaningful benefits to patients.

Q & A

Q. How should experimental designs for Asenapine-d3 studies account for isotopic purity and stability?

Experimental designs must incorporate rigorous validation of isotopic purity (e.g., via mass spectrometry) and stability assessments under storage/experimental conditions. For pharmacokinetic studies, control groups using non-deuterated Asenapine should be included to benchmark metabolic differences. Analytical methods like LC-MS/MS should specify parameters to distinguish this compound from endogenous analogs, minimizing isotopic interference .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is preferred for specificity and sensitivity. Key parameters include optimized ionization (e.g., ESI+), chromatographic separation to resolve isotopic variants, and validation against FDA/EMA guidelines for accuracy, precision, and matrix effects. Cross-validation with nuclear magnetic resonance (NMR) can confirm structural integrity .

Q. How can researchers ensure reproducibility in this compound sample preparation?

Standardize protocols for matrix homogenization (e.g., plasma, brain tissue), protein precipitation, and solid-phase extraction. Document solvent ratios, centrifugation speeds, and temperature controls. Include recovery rate calculations and batch-specific calibration curves to address variability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound across studies?

Meta-analyses should assess variables like dosing regimens, species-specific metabolism, and analytical sensitivity. For example, discrepancies in half-life values may arise from differences in CYP450 enzyme activity (e.g., CYP1A2 polymorphisms). Sensitivity analyses can isolate confounding factors, while in vitro hepatocyte models clarify metabolic pathways .

Q. How can isotopic interference be minimized when this compound is co-administered with other deuterated compounds?

Employ high-resolution mass spectrometry (HRMS) to differentiate isotopic clusters. For complex matrices, use orthogonal separation techniques (e.g., HILIC vs. reverse-phase chromatography) and mathematical correction algorithms (e.g., isotopic pattern deconvolution) .

Q. What methodological improvements address low recovery rates of this compound in CNS tissue studies?

Optimize tissue homogenization with enzymatic digestion (e.g., collagenase for blood-brain barrier penetration studies). Incorporate stabilizing agents (e.g., ascorbic acid) to prevent oxidative degradation. Validate recovery using spiked tissue homogenates and compare with microdialysis techniques for extracellular fluid analysis .

Q. How should researchers design longitudinal studies to assess this compound’s metabolic stability under varying physiological conditions?

Use crossover designs with repeated sampling (e.g., plasma, urine) across multiple timepoints. Incorporate covariates like age, renal/hepatic function, and co-medications in mixed-effects models. Stability-indicating assays (e.g., forced degradation studies under pH/thermal stress) ensure robustness .

Data Analysis and Interpretation

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound neuropharmacology studies?

Nonlinear mixed-effects modeling (NONMEM) accommodates sparse sampling and inter-individual variability. For in vitro receptor binding assays, hierarchical Bayesian models quantify uncertainty in IC₅₀ values. Pair with bootstrap resampling to validate confidence intervals .

Q. How can researchers validate this compound’s tissue distribution using conflicting imaging datasets?

Coregister PET/MRI data with autoradiography results, applying spatial normalization algorithms. Discrepancies in regional uptake (e.g., striatum vs. cortex) may reflect ligand selectivity or off-target binding. Use in silico docking simulations to predict binding affinities and refine region-of-interest (ROI) definitions .

Ethical and Reporting Standards

Q. What documentation is critical for replicating this compound studies under FAIR principles?

Publish raw mass spectra, chromatograms, and instrument configurations in repositories like Zenodo. Annotate metadata with LOT numbers for reagents, software versions, and preprocessing steps (e.g., baseline correction algorithms). Adhere to SAMPL guidelines for analytical method reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.